molecular formula C5H5BrN2O B1527032 2-Amino-6-bromopyridin-3-OL CAS No. 934758-27-7

2-Amino-6-bromopyridin-3-OL

Cat. No.: B1527032
CAS No.: 934758-27-7
M. Wt: 189.01 g/mol
InChI Key: JSRWVRYNUHTJOL-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyridin-3-ol is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It is a solid substance and is used as a building block in the preparation of nitrogen-containing bicyclic and polycyclic compounds .


Molecular Structure Analysis

The linear formula of this compound is C5H5BrN2O . Unfortunately, the specific structural details are not available in the resources.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Electrocatalytic Synthesis

2-Amino-6-bromopyridin-3-OL is investigated in the electrocatalytic synthesis of 6-aminonicotinic acid. This process involves the electrochemical reduction of 2-amino-5-bromopyridine in specific ionic liquids. The conversion yields high selectivity and efficiency under mild conditions, making it a promising method for synthesizing certain pyridine derivatives without the need for volatile or toxic solvents (Feng, Huang, Liu, & Wang, 2010).

Chemical Synthesis

This compound and its derivatives serve as important intermediates in pharmaceutical and chemical synthesis. A method involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation has been developed for producing 2-Amino-6-bromopyridine, demonstrating its utility in multi-step organic synthesis (Xu Liang, 2010).

Biological and Chemical Significance

This compound plays a critical role as a structural core in bioactive natural products, medicinal compounds, and organic materials. Its versatility in synthesis and application in various chemical reactions, including C-C cross-coupling, highlights its importance in both biological and chemical research (Bolliger, Oberholzer, & Frech, 2011).

Medicinal Chemistry

Compounds derived from this compound demonstrate significant potential in medicinal chemistry. For instance, derivatives like 6-amino-2,4,5-trimethylpyridin-3-ols, synthesized from related bromopyridines, have shown notable antiangiogenic and antitumor activities in specific assays, underscoring their potential as therapeutic agents (Kim et al., 2014).

Molecular Structure Analysis

The molecular structure and vibrational spectra of derivatives of this compound, such as 3-amino-2-bromopyridine, have been extensively studied using methods like DFT and FTIR spectroscopy. These studies provide insights into the molecular configurations and interaction mechanisms of these compounds, which are crucial for understanding their reactivity and properties in various applications (Kandasamy & Velraj, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

2-amino-6-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRWVRYNUHTJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717116
Record name 2-Amino-6-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934758-27-7
Record name 2-Amino-6-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-bromopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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